2-(allylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Overview
Description
2-(allylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a chemical compound that has been widely used in scientific research for its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves the formation of a complex with metal ions or thiols. The complex formation results in a change in the fluorescence properties of the compound, which can be detected using spectroscopic techniques. In photodynamic therapy, the compound is activated by light, which results in the production of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to be stable in biological fluids and to have good cell permeability. In addition, the compound has been shown to have good selectivity for metal ions and thiols.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(allylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is its versatility in scientific research applications. It can be used as a fluorescent probe for the detection of metal ions and thiols, as well as a photosensitizer for photodynamic therapy. Additionally, the compound has low toxicity and good selectivity. However, one of the limitations of the compound is its synthesis method, which can be complex and time-consuming.
Future Directions
There are several future directions for the use of 2-(allylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole in scientific research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for the compound, such as its use in biosensors and drug delivery systems. Additionally, the compound could be modified to improve its selectivity and sensitivity for metal ions and thiols.
Scientific Research Applications
2-(allylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used as a fluorescent probe for the detection of thiols, such as glutathione. Additionally, this compound has been used as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
2-(4-nitrophenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-2-7-18-11-13-12-10(17-11)8-3-5-9(6-4-8)14(15)16/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNDVUOJFWDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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